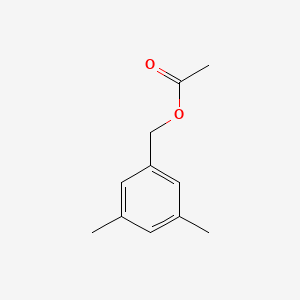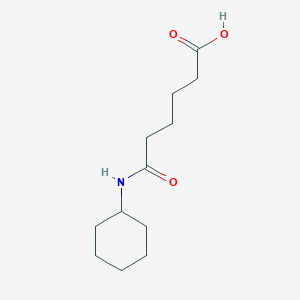
6-(cyclohexylamino)-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(cyclohexylamino)-6-oxohexanoic acid is an organic compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of a cyclohexylamino group attached to a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylamino)-6-oxohexanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a hexanoic acid derivative. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine, which is then reacted with a hexanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
6-(cyclohexylamino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclohexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
6-(cyclohexylamino)-6-oxohexanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 6-(cyclohexylamino)-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it binds reversibly to the kringle domain of plasminogen, blocking its activation to plasmin. This inhibition reduces fibrinolysis, making it useful as an antifibrinolytic agent . The compound’s effects on other molecular pathways are still under investigation.
類似化合物との比較
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group but lacks the hexanoic acid backbone.
Aminocaproic acid: A compound with a similar hexanoic acid structure but without the cyclohexylamino group.
Uniqueness
6-(cyclohexylamino)-6-oxohexanoic acid is unique due to the presence of both the cyclohexylamino group and the hexanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
6-(cyclohexylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C12H21NO3/c14-11(8-4-5-9-12(15)16)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)(H,15,16) |
InChIキー |
ZCTLWGGFCXKUSE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)CCCCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
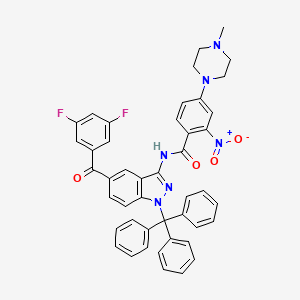
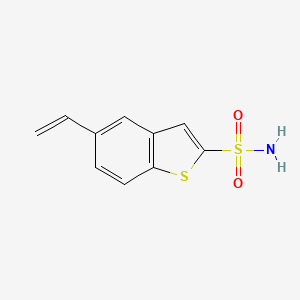
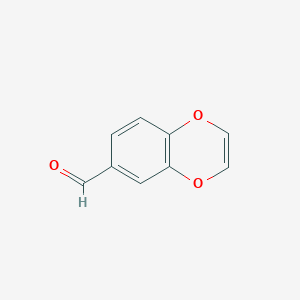
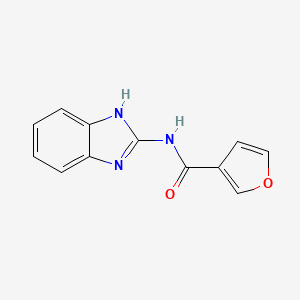

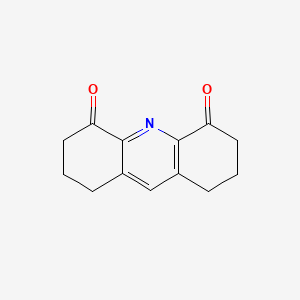
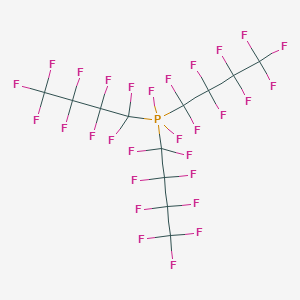

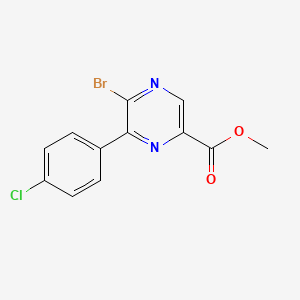
![7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8617886.png)

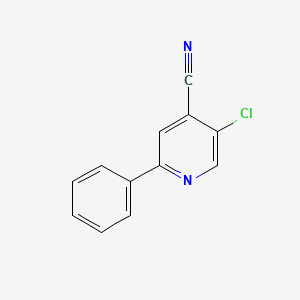
![2-Butyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B8617912.png)
